molecular formula C11H12N2O B3100416 4-(Pyridin-4-yl)oxane-4-carbonitrile CAS No. 1369033-34-0

4-(Pyridin-4-yl)oxane-4-carbonitrile

Cat. No.: B3100416
CAS No.: 1369033-34-0
M. Wt: 188.23
InChI Key: DKZGCZXGMCNGIX-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)oxane-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyridine ring, a common pharmacophore in active pharmaceutical ingredients, linked to an oxane (tetrahydropyran) ring that bears a nitrile group (-CN) at the 4-position. This nitrile group is a versatile handle for further chemical transformations, making the compound a valuable building block for the synthesis of more complex molecules . Compounds with a pyridinyl-oxane core, such as the one described here, have been investigated for their potential as protein kinase modulators . Protein kinases are key targets in therapeutic areas, including oncology and the treatment of HIV infections . As a nitrile-containing derivative, this compound may also serve as a key intermediate in the development of antimicrobial or antifungal agents , given that heterocycles like isoxazoles and pyrazoles derived from similar nitrile precursors have demonstrated such bioactivities . Researchers may utilize this compound in hit-to-lead optimization campaigns to improve the potency and physicochemical properties of candidate molecules. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-yloxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZGCZXGMCNGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Methodologies for the Elucidation of 4-(Pyridin-4-yl)oxane-4-carbonitrile and its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments provide precise information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecule's constitution.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and oxane rings. The pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm). Specifically, the protons ortho to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded, while the protons meta to the nitrogen (H-3' and H-5') would appear slightly upfield. researchgate.netchemicalbook.com The protons on the oxane ring would be found in the aliphatic region (typically δ 3.0-5.0 ppm), with their exact chemical shifts and coupling patterns revealing their spatial relationships and the conformation of the ring.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would resonate in the range of δ 120-155 ppm. rsc.org The quaternary carbon of the nitrile group (C≡N) is expected to produce a characteristic signal around δ 115-125 ppm. The carbons of the oxane ring, including the quaternary carbon C-4 bearing the nitrile and pyridine substituents, would appear in the aliphatic region (δ 60-80 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxane C-2, C-6 (axial/equatorial)~3.5 - 4.5~65 - 75
Oxane C-3, C-5 (axial/equatorial)~1.8 - 2.5~30 - 40
Oxane C-4-~70 - 80
CN-~118 - 122
Pyridine C-2', C-6'~8.7 - 8.9~150 - 152
Pyridine C-3', C-5'~7.4 - 7.6~121 - 124
Pyridine C-4'-~140 - 145

Note: Predicted values are based on typical shifts for pyridine, oxane, and nitrile-containing structures.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule. nih.gov Each technique provides a unique vibrational "fingerprint."

For this compound, the most prominent feature in the IR spectrum would be a sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. cyberleninka.ru The C-O-C asymmetric stretching of the oxane ether linkage would produce a strong band around 1050-1150 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the oxane ring would be observed just below 3000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. The symmetric ring breathing modes of the pyridine ring are known to produce strong signals in Raman spectra, often observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The nitrile stretch is also Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumMedium
Aliphatic C-H Stretch2850 - 2980Medium-StrongMedium-Strong
C≡N Stretch (Nitrile)2220 - 2260Sharp, Medium-StrongMedium-Strong
Pyridine Ring Stretches (C=C, C=N)1400 - 1610Medium-StrongMedium-Strong
C-O-C Asymmetric Stretch (Oxane)1050 - 1150StrongWeak
Pyridine Ring Breathing~1000WeakStrong

Note: Frequencies are based on established data for pyridine, oxane, and nitrile functional groups. cyberleninka.ruresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.govnih.gov For this compound, with a molecular formula of C₁₁H₁₂N₂O, the theoretical exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions. nih.gov A plausible fragmentation pathway for this compound would likely involve initial cleavage at the bonds connected to the quaternary carbon of the oxane ring, which is a point of structural vulnerability. Potential fragmentation patterns could include:

Loss of the nitrile group as a radical (•CN) or hydrogen cyanide (HCN).

Cleavage of the C-C bond between the pyridine and oxane rings, leading to fragments corresponding to the pyridine ring and the substituted oxane ring.

Ring-opening of the oxane moiety, followed by subsequent fragmentation. researchgate.net

Analysis of these fragmentation patterns provides valuable evidence to confirm the connectivity of the different structural components. rsc.org

The unequivocal determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction. mdpi.com This "gold standard" technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms. nih.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would definitively establish:

The conformation of the oxane ring (e.g., chair, boat, or twist-boat). researchgate.net

The relative orientation of the substituents on the oxane ring (axial vs. equatorial).

The dihedral angle between the plane of the pyridine ring and the oxane ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. nih.gov

This level of detail is unattainable by most other analytical methods and is critical for understanding solid-state properties and structure-activity relationships. researchgate.net

Advanced electron microscopy techniques, such as Electron Energy Loss Spectroscopy (EELS) coupled with a scanning transmission electron microscope (STEM), offer the ability to obtain chemical information at the nanoscale. nih.govpku.edu.cn While typically applied to materials science, these methods can be used to characterize molecular solids. By analyzing the energy lost by electrons as they pass through a sample, EELS can identify the elements present and provide information about their chemical bonding environment. For a sample of this compound, EELS could potentially be used to map the spatial distribution of carbon, nitrogen, and oxygen atoms within a crystalline or amorphous sample, providing localized chemical information that complements bulk spectroscopic data. pku.edu.cn

Conformational Analysis of the Oxane and Pyridine Ring Systems within the Molecular Framework

The six-membered oxane ring is expected to adopt a low-energy chair conformation, similar to cyclohexane (B81311), to minimize torsional and steric strain. researchgate.net The C-4 position of the oxane ring is a quaternary center substituted with both a pyridine ring and a nitrile group. Due to steric considerations, the bulkier pyridin-4-yl group would have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at the C-2 and C-6 positions. The smaller, linear nitrile group would consequently occupy the axial position.

Furthermore, there is rotational freedom around the C-C single bond that connects the C-4 of the oxane ring to the C-4' of the pyridine ring. The rotational barrier is expected to be relatively low, allowing for interconversion between different rotamers in solution. The preferred rotational conformation will be one that minimizes steric hindrance between the hydrogens on the pyridine ring (at the 3' and 5' positions) and the atoms of the oxane ring. Computational modeling, in conjunction with NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the most stable conformation in solution.

Stereochemical Aspects and Chiral Recognition in Derivatives

A thorough review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the stereochemical aspects and chiral recognition of this compound and its derivatives. The core structure of this compound, featuring a tetrahydropyran (B127337) ring substituted at the 4-position with both a pyridinyl and a nitrile group, does not inherently possess a chiral center. The C4 carbon is achiral as it is bonded to two identical methylene (B1212753) groups within the oxane ring.

However, the introduction of substituents onto the oxane or pyridine rings could lead to the formation of chiral centers, giving rise to enantiomeric or diastereomeric forms. For instance, substitution at the 2, 3, 5, or 6 positions of the oxane ring would render the C4 carbon a stereocenter, assuming the substituents are different from the existing ring atoms.

While direct research on the chiral recognition capabilities of this compound derivatives is not publicly available, the principles of stereochemistry suggest that chiral derivatives could exhibit enantioselective interactions. The presence of a nitrogen atom in the pyridine ring and the polar nitrile group could facilitate hydrogen bonding and dipole-dipole interactions, which are often key to chiral recognition mechanisms. In a chiral environment, such as when interacting with a chiral stationary phase in chromatography or a chiral biological receptor, enantiomers of a substituted this compound derivative would be expected to display differential interactions.

Given the lack of specific experimental data, any discussion on chiral recognition remains theoretical. The synthesis and separation of such chiral derivatives would be the first step toward investigating these properties. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents would be essential tools in the characterization and study of the stereochemical properties of any newly synthesized chiral derivatives.

The following table provides a hypothetical framework for data that would be relevant if such chiral derivatives were to be synthesized and studied.

Hypothetical Chiral Derivative Chiral Center(s) Potential Method of Chiral Separation Potential Application in Chiral Recognition
(2R,4S)-2-methyl-4-(pyridin-4-yl)oxane-4-carbonitrileC2, C4Chiral HPLCEnantioselective catalysis
(3S)-3-hydroxy-4-(pyridin-4-yl)oxane-4-carbonitrileC3, C4Diastereomeric salt formationChiral sensor development

Table 1. A conceptual table outlining potential chiral derivatives of this compound and the experimental approaches to study their stereochemistry.

Chemical Reactivity and Transformation Pathways of 4 Pyridin 4 Yl Oxane 4 Carbonitrile

Reactivity Profiles of the Pyridine (B92270) Heterocycle in 4-(Pyridin-4-yl)oxane-4-carbonitrile

The pyridine ring in this compound is rendered electron-deficient by the electronegative nitrogen atom. This inherent electronic nature governs its susceptibility to various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which lowers the energy of the frontier orbitals. wikipedia.org Reactions such as nitration or halogenation require harsh conditions and typically proceed at the 3- and 5-positions. quimicaorganica.org However, an alternative strategy to functionalize the 4-position involves the initial formation of the pyridine N-oxide. quimicaorganica.org The N-oxide intermediate is more activated towards electrophilic attack, directing incoming electrophiles to the 4-position. Subsequent reduction of the N-oxide would yield the 4-substituted pyridine.

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comechemi.com For nucleophilic substitution to occur on the pyridine ring of this compound, a leaving group would need to be present on the ring itself. However, in the context of the nitrile group, it is noteworthy that in 1-alkyl-4-cyanopyridinium salts, the cyano group can be readily displaced by nucleophiles such as hydrazine (B178648) or aliphatic amines. While the parent compound is not a pyridinium (B92312) salt, this reactivity highlights the potential for the cyano group to act as a leaving group under certain activating conditions.

A hypothetical reaction demonstrating this principle is presented in Table 1.

Table 1: Hypothetical Nucleophilic Aromatic Substitution of an Activated Derivative

Reactant Reagent Conditions Product

Directed Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For this compound, the nitrogen atom of the pyridine ring can act as a DMG. However, direct lithiation of pyridines can be complicated by nucleophilic addition of the organolithium reagent. harvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) is often employed to favor deprotonation over addition. uwindsor.ca

It is anticipated that metalation would occur at the C-3 and C-5 positions (ortho to the oxane substituent from the perspective of the nitrogen being the primary directing influence). The resulting lithiated species can then be quenched with various electrophiles to introduce a range of functional groups. Table 2 outlines some potential functionalization reactions via directed metalation.

Table 2: Potential Functionalization via Directed Metalation

Reagent 1 Reagent 2 Product
s-BuLi, TMEDA DMF 4-(4-Cyano-oxane-4-yl)pyridine-3-carbaldehyde
LDA I2 3-Iodo-4-(4-cyano-oxane-4-yl)pyridine

Oxidation and Reduction Chemistry of the Pyridine Ring

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically by peracids such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. acs.org This transformation is significant as it can alter the reactivity of the pyridine ring, making it more amenable to certain electrophilic substitution and cycloaddition reactions.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation, often employing catalysts like platinum, palladium, or rhodium, can lead to the corresponding piperidine (B6355638) derivative. The complete reduction of the aromatic system would yield 4-(piperidin-4-yl)oxane-4-carbonitrile. Partial reduction to a tetrahydropyridine (B1245486) derivative is also possible under specific conditions. acs.org The cyano group is generally stable under these conditions but can be reduced with stronger reducing agents. Some cyanopyridine derivatives have been studied for their low reduction potentials in the context of redox flow batteries, highlighting their electrochemical properties. jcesr.org

Transformations Involving the Oxane Ring System

The oxane ring is a saturated heterocycle and is generally more stable than its smaller counterparts like oxetanes. acs.orgresearchgate.net However, the presence of the quaternary center and the electron-withdrawing nitrile group can influence its reactivity.

Ring-Opening Reactions and Rearrangements

While tetrahydropyrans are relatively stable, ring-opening reactions can be induced under forcing conditions or with specific reagents. researchgate.net Acid-catalyzed ring-opening, for instance, could proceed via protonation of the ring oxygen followed by nucleophilic attack. The stability of the resulting carbocation or the transition state of the SN2-like process would be a determining factor. The quaternary substitution at C-4 might hinder certain nucleophilic attacks at this position but could stabilize a carbocationic intermediate if formed at a neighboring position.

Rearrangements of the oxane ring are less common but could potentially be initiated by the formation of a reactive intermediate, such as a radical or a carbocation, adjacent to the ring oxygen.

Derivatization at Peripheral Positions of the Oxane Ring

The functionalization of the oxane ring itself, particularly at its C-H bonds, represents a modern synthetic challenge. Recent advances have demonstrated that C-H functionalization of tetrahydropyrans is possible. acs.orgnih.gov For example, palladium-catalyzed stereoselective γ-methylene C-H arylation of aminotetrahydropyrans has been reported. nih.gov By analogy, it might be possible to achieve selective C-H activation at one of the methylene (B1212753) groups of the oxane ring in this compound, although the directing group and reaction conditions would need to be carefully chosen.

Another potential point of reactivity is the nitrile group itself. Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. guidechem.com They can also be reduced to primary amines using reducing agents like lithium aluminum hydride. Furthermore, the carbon atom alpha to the nitrile group (the C4 of the oxane ring) is not acidic and therefore not amenable to deprotonation-alkylation sequences.

A summary of potential derivatization reactions is provided in Table 3.

Table 3: Potential Derivatization Reactions of the Oxane Moiety

Reaction Type Reagent Conditions Product Functional Group
Nitrile Hydrolysis H2SO4 (aq) Heat Carboxylic acid
Nitrile Reduction LiAlH4 THF Primary amine

Chemical Conversions of the Carbonitrile Group

The carbonitrile group is a highly versatile functional group that can be converted into a range of other functionalities, including carboxylic acids, amides, amines, and various heterocyclic systems.

Hydrolysis: The nitrile group of this compound can undergo hydrolysis under either acidic or alkaline conditions to yield a carboxylic acid or an amide intermediate. pressbooks.pub The reaction typically requires heating. libretexts.org

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org This process initially forms an amide, which is then further hydrolyzed to the corresponding carboxylic acid, in this case, 4-(Pyridin-4-yl)oxane-4-carboxylic acid, and an ammonium (B1175870) salt. libretexts.org

Reaction Scheme (Acidic Hydrolysis): C₁₀H₁₀N₂O + 2H₂O + H⁺ → C₁₀H₁₁NO₃ + NH₄⁺

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide. libretexts.org This reaction first produces an amide, which is subsequently hydrolyzed to the carboxylate salt (e.g., sodium 4-(pyridin-4-yl)oxane-4-carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

Reaction Scheme (Alkaline Hydrolysis):

C₁₀H₁₀N₂O + H₂O + OH⁻ → [C₁₀H₁₀NO₃]⁻ + NH₃

[C₁₀H₁₀NO₃]⁻ + H⁺ → C₁₀H₁₁NO₃

A process for preparing tetrahydropyran-4-carboxylic acid compounds from the corresponding nitrile has been described, highlighting the industrial relevance of this transformation. google.com

Reduction: The nitrile group is readily reduced to a primary amine, 4-(aminomethyl)-4-(pyridin-4-yl)oxane. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like platinum oxide, rhodium on alumina, or Raney nickel, as well as chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

Reaction Type Reagents and Conditions Product
Acidic HydrolysisDilute HCl, heat4-(Pyridin-4-yl)oxane-4-carboxylic acid
Alkaline Hydrolysis1. NaOH(aq), heat; 2. H⁺4-(Pyridin-4-yl)oxane-4-carboxylic acid
ReductionH₂, Catalyst (e.g., Raney Ni) or LiAlH₄4-(Aminomethyl)-4-(pyridin-4-yl)oxane

The carbonitrile group can participate as a dienophile or a 2π component in cycloaddition reactions to form various heterocyclic rings.

[4+2] Cycloaddition (Diels-Alder Reactions): While the pyridine ring itself can act as a diene in inverse-electron-demand Diels-Alder reactions, the nitrile group can also be involved in cycloadditions. researchgate.netacsgcipr.org For instance, pyridazinecarbonitriles, which are structurally related to pyridinecarbonitriles, have been shown to undergo intramolecular Diels-Alder reactions. researchgate.netmdpi.com The presence of an electron-withdrawing group like the cyano function is considered essential for this type of reactivity. mdpi.com In these reactions, the π-deficient N-heteroaromatic system acts as the diene. researchgate.net It is conceivable that this compound, with appropriate derivatization to introduce a tethered dienophile, could undergo similar intramolecular cycloadditions.

[2+2+2] Cycloaddition: The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is an efficient method for the synthesis of substituted pyridines. rsc.org Cobalt-catalyzed reactions, in particular, have been highlighted for this purpose. rsc.org In such a reaction, the nitrile group of this compound could potentially react with two molecules of an alkyne to form a new, highly substituted pyridine ring attached to the oxane scaffold.

Heterocycle Annulation: The nitrile group is a key precursor for the annulation (fusion) of heterocyclic rings onto the existing molecular framework. For example, cyanopyridone derivatives can be synthesized and subsequently cyclized to form pyrido[2,3-d]pyrimidines. nih.gov This involves reacting the cyanopyridine precursor with reagents like formic acid or acetic anhydride (B1165640) to build the pyrimidine (B1678525) ring. nih.gov

Reaction Type Reactants Potential Product Type
Intramolecular [4+2] CycloadditionDerivative with tethered dienophileFused polycyclic system
[2+2+2] CycloadditionAlkynes, Transition metal catalystSubstituted bipyridine derivative
Heterocycle AnnulationFormic acid or other cyclizing agentsOxane-spiro-pyrido[4,3-d]pyrimidine

Tandem and Cascade Reactions Incorporating the this compound Moiety

The strategic placement of the pyridine and nitrile functionalities in this compound makes it a candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. These reactions are highly efficient for building molecular complexity. northeastern.edu

Tandem reactions involving 3-cyanopyridine (B1664610) derivatives have been developed for the synthesis of novel multifunctional compounds. rsc.orgrsc.org For example, a tandem reaction between benzopyranonitriles and pyrrolidines, promoted by a simple base, yields complex 3-cyanopyridine structures with 100% atom economy. rsc.orgrsc.org This demonstrates the potential of the cyanopyridine motif to participate in complex, one-pot transformations.

Cascade reactions are also a powerful tool for the synthesis of fused heterocyclic systems from aromatic N-heterocycles. northeastern.edu Acid-triggered cascade cyclizations of enyne systems have been used to rapidly access fused polycyclic products. rsc.org It is plausible that this compound could be elaborated into a precursor for such a cascade, for instance, by introducing an enyne moiety onto the pyridine ring, leading to the formation of complex, fused heterocyclic structures containing the oxane unit.

One-pot cascade strategies have been employed to synthesize medicinally relevant heterocycles. rsc.org For example, a triple cascade involving a Claisen-decarboxylation, an electrophilic reaction, and a subsequent heterocyclization has been developed. rsc.org The reactivity of the cyanopyridine unit could be harnessed within such a sequence to construct novel, complex molecules in a highly efficient manner.

Mechanistic Investigations of Chemical Reactions Involving 4 Pyridin 4 Yl Oxane 4 Carbonitrile

Kinetic Studies for Reaction Pathway Elucidation

No kinetic data, such as reaction rates, rate constants, or reaction orders, have been published for reactions involving 4-(pyridin-4-yl)tetrahydropyran-4-carbonitrile. Such studies are crucial for understanding the step-by-step sequence of a chemical transformation.

Identification and Characterization of Reaction Intermediates

There are no reports on the isolation or spectroscopic characterization (e.g., via NMR, mass spectrometry, or IR spectroscopy) of any transient species or intermediates that may form during reactions of 4-(pyridin-4-yl)tetrahydropyran-4-carbonitrile.

Transition State Analysis and Energy Profiles

Computational or experimental studies on the transition states and energy profiles of reactions with this compound are not present in the available literature. This information is vital for understanding the energy barriers and the feasibility of proposed reaction pathways.

Elucidation of Catalytic Cycles and Active Species

No catalytic processes involving 4-(pyridin-4-yl)tetrahydropyran-4-carbonitrile as a substrate, ligand, or catalyst have been described, and therefore no catalytic cycles or active species have been elucidated.

Computational and Theoretical Chemical Studies of 4 Pyridin 4 Yl Oxane 4 Carbonitrile

Ab Initio and Semi-Empirical Calculations for Spectroscopic Property PredictionFinally, the article would have presented theoretically predicted spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions, when compared with experimental data, serve to validate the computational models and aid in the structural elucidation of the compound.

The absence of specific studies on 4-(Pyridin-4-yl)oxane-4-carbonitrile means that the data required to populate these sections with scientifically accurate and detailed findings is not available. Future research in the field of computational chemistry may yet explore this compound, at which point a comprehensive analysis as described above would become possible.

Derivatization Strategies and Analogue Synthesis of 4 Pyridin 4 Yl Oxane 4 Carbonitrile

Systematic Modifications at the Pyridine (B92270) Ring

N-Oxidation and Subsequent Functionalization: A primary and versatile strategy for activating the pyridine ring towards further functionalization is through N-oxidation. The resulting pyridine N-oxide exhibits altered reactivity, facilitating electrophilic substitution and allowing for C-H activation at positions that are otherwise unreactive in the parent pyridine. For instance, palladium-catalyzed C-H arylation of pyridine N-oxides can be achieved at the C2-position. This method offers a pathway to introduce a wide range of aryl and heteroaryl substituents. The N-oxide can be subsequently removed via deoxygenation to yield the C2-functionalized pyridine.

Transition-Metal Catalyzed C-H Activation: Direct C-H activation of the pyridine ring offers an atom-economical approach to introduce new substituents. Palladium, rhodium, and iridium complexes have been shown to catalyze the ortho-C-H alkylation and arylation of pyridines. The nitrogen atom of the pyridine ring can act as a directing group, guiding the metal catalyst to the C2 and C6 positions. For 4-substituted pyridines, this regioselectivity is particularly pronounced. While direct C-H functionalization of the pyridine core in 4-(pyridin-4-yl)oxane-4-carbonitrile has not been extensively reported, general methodologies for pyridine C-H activation are applicable. For example, palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups has been shown to favor the C3 and C4 positions.

Synthesis of Substituted Analogues: An alternative to modifying the pre-existing pyridine ring is the de novo synthesis of substituted pyridine analogues that are then coupled to the oxane-4-carbonitrile moiety. Various methods for synthesizing 2- and 3-substituted 4-arylpyridines exist, which could be adapted to produce analogues of the target compound. For instance, Suzuki-Miyaura cross-coupling reactions of appropriately substituted pyridyl boronic acids or esters with a suitable oxane precursor can provide access to a diverse library of pyridine-modified analogues.

Modification StrategyReagents and Conditions (General Examples)Potential Outcome
N-Oxidation m-CPBA, H₂O₂Activation of the pyridine ring
C2-Arylation of N-Oxide Pd(OAc)₂, Arylboronic acid, oxidantIntroduction of aryl groups at the 2-position
Direct C-H Arylation Pd(OAc)₂, PPh₃, base, Aryl halideIntroduction of aryl groups at various positions
De novo Synthesis Substituted pyridyl boronic esters, Pd catalyst, baseAccess to a wide range of substituted pyridine analogues

Diversification and Functionalization of the Oxane Ring

The oxane ring provides a three-dimensional scaffold that can influence the spatial arrangement of substituents and impact properties such as solubility and metabolic stability.

Synthesis of Substituted Tetrahydropyran-4-ones: A common strategy for introducing diversity into the oxane ring involves the synthesis of substituted tetrahydropyran-4-one precursors. These ketones can then be converted to the corresponding 4-cyano-4-pyridyl derivatives. Methods such as the hetero-Diels-Alder reaction or intramolecular oxa-Michael additions can be employed to construct the tetrahydropyran-4-one ring with various substituents at different positions. These ketones can then undergo Strecker-type reactions or reactions with trimethylsilyl (B98337) cyanide to introduce the cyano group at the 4-position, followed by the introduction of the pyridine ring.

Ring-Opening and Re-functionalization: In certain synthetic schemes, the oxane ring can be opened to introduce new functional groups. For example, treatment with strong acids under specific conditions can lead to ring cleavage, providing linear intermediates that can be subsequently modified and re-cyclized to form novel heterocyclic systems or to introduce exocyclic functional groups. While this is a more complex approach, it offers a route to significantly different molecular architectures.

StrategyApproachPotential Modifications
Precursor Synthesis Synthesis of substituted tetrahydropyran-4-ones followed by cyanation and arylation.Introduction of alkyl, aryl, or functionalized side chains on the oxane ring.
Ring-Opening Acid-catalyzed cleavage of the ether linkage.Formation of linear intermediates for further functionalization and subsequent cyclization into new ring systems.

Transformations of the Carbonitrile Group to Other Functionalities

The carbonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, each with distinct chemical and biological properties.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amide or carboxylic acid. chemistrysteps.com The amide can serve as a hydrogen bond donor and acceptor, while the carboxylic acid introduces a key acidic functional group. The conditions for hydrolysis can be controlled to selectively favor the formation of the amide over the carboxylic acid. commonorganicchemistry.comechemi.comchemguide.co.uk

Reduction to Amines: The carbonitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group introduces a basic center and a flexible linker, which can be further derivatized, for example, by acylation or alkylation.

Addition of Grignard Reagents to form Ketones: Grignard reagents can add to the electrophilic carbon of the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. acs.orgpearson.comdalalinstitute.comacs.org This transformation allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, leading to the formation of pyridyl-oxane ketones.

TransformationReagents (General Examples)Resulting Functional Group
Hydrolysis H₂SO₄/H₂O or NaOH/H₂OAmide, Carboxylic Acid
Reduction LiAlH₄, H₂/Raney NiPrimary Amine
Grignard Addition RMgX, followed by H₃O⁺Ketone

Synthesis of Spirocyclic and Fused Ring Analogues

Creating more rigid and conformationally constrained analogues can be achieved through the synthesis of spirocyclic and fused ring systems. These modifications can lead to enhanced binding affinity and selectivity for biological targets.

Spirocyclic Analogues: The C4 position of the oxane ring is a prime location for the construction of spirocyclic systems. For instance, by starting with a tetrahydropyran-4-one precursor, condensation reactions with bifunctional reagents can lead to the formation of spiro-heterocycles. An example would be the reaction with hydantoins or thiohydantoins to form spiro-imidazolidinediones or spiro-thiohydantoins. ijacskros.com Another approach involves the synthesis of spiro[tetrahydropyran-4,4'-piperidine] derivatives, which merges the oxane scaffold with another important heterocyclic motif.

Fused Ring Analogues: Fused ring systems can be constructed by forming a new ring that shares one or more atoms with either the pyridine or the oxane ring. For example, pyrano[3,4-c]pyridine derivatives can be synthesized, where the oxane and pyridine rings are fused. nih.govresearchgate.net Such structures significantly alter the shape and electronic properties of the parent molecule. The synthesis of these fused systems often involves multi-step sequences starting from appropriately functionalized pyridine or pyran precursors.

Analogue TypeSynthetic StrategyExample Ring System
Spirocyclic Condensation of a tetrahydropyran-4-one precursor with a bifunctional reagent.Spiro[tetrahydropyran-4,2'-imidazolidine]-dione
Fused Ring Intramolecular cyclization of a suitably functionalized precursor.Pyrano[3,4-c]pyridine

Combinatorial and High-Throughput Synthesis Approaches for Compound Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial and high-throughput synthesis strategies are invaluable.

Solid-Phase Synthesis: The core scaffold can be attached to a solid support, allowing for the sequential addition of building blocks and the use of excess reagents to drive reactions to completion. For example, a pyridine derivative could be immobilized on a resin, followed by the construction of the oxane ring and introduction of the carbonitrile group. Alternatively, a functionalized oxane could be the point of attachment. This approach facilitates the purification process, as excess reagents and by-products are simply washed away. Solid-phase synthesis has been successfully employed for the creation of libraries of pyridine-containing compounds. nih.govnih.govresearchgate.net

Parallel Synthesis: In parallel synthesis, a library of compounds is synthesized in an array of separate reaction vessels. This allows for the systematic variation of each component of the molecule. For example, a common oxane-carbonitrile precursor could be reacted with a diverse set of substituted pyridine building blocks in a multi-well plate format. Similarly, a common 4-(pyridin-4-yl)oxane precursor could be subjected to a variety of reactions to modify a specific functional group in parallel. This approach, often aided by robotic liquid handlers, enables the rapid generation of a large number of discrete compounds for biological screening. lookchem.com

ApproachKey FeaturesApplication Example
Solid-Phase Synthesis Immobilization of the scaffold on a resin, simplified purification.Synthesis of a library of pyridine- and pyrimidine-based fragments. researchgate.net
Parallel Synthesis Simultaneous synthesis of multiple compounds in separate reaction vessels.Reaction of a common precursor with a diverse set of building blocks in a multi-well plate.

Structure Reactivity Relationships and Structure Property Relationships in Chemical Systems

Correlation Between Molecular Structure and Chemical Reactivity Profiles

The reactivity of 4-(pyridin-4-yl)oxane-4-carbonitrile is primarily dictated by the interplay of its three key components: the nucleophilic and basic nitrogen of the pyridine (B92270) ring, the electrophilic carbon of the nitrile group, and the saturated oxane ring which acts as a scaffold.

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This nitrogen atom, however, possesses a lone pair of electrons in an sp² hybrid orbital, making it a site of basicity and nucleophilicity. nih.govcdnsciencepub.com Consequently, the pyridine nitrogen can be readily protonated by acids to form a pyridinium (B92312) salt, or it can act as a nucleophile in reactions with electrophiles like alkyl halides. The electron-deficient nature of the pyridine ring also influences its substitution reactions. Electrophilic aromatic substitution is disfavored and would require harsh conditions, likely occurring at the C-3 and C-5 positions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions, should a suitable leaving group be present. mdpi.comchemicalbook.com

The nitrile group (–C≡N) is a versatile functional group characterized by an electrophilic carbon atom. This electrophilicity makes it susceptible to nucleophilic attack. A primary reaction pathway for the nitrile group is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid or a carboxylate salt, respectively, via an intermediate amide. researchgate.netscribd.comchemistrysteps.comlibretexts.org The geminal disposition of the nitrile and pyridyl groups on the same carbon of the oxane ring will have significant electronic and steric consequences for this reactivity.

The oxane (tetrahydropyran) ring is a saturated six-membered heterocycle. Its primary role is to define the three-dimensional arrangement of the pyridyl and nitrile substituents. The oxane ring itself is relatively inert, but its conformation will influence the accessibility of the reactive centers.

Influence of Substituent Effects (Electronic and Steric) on Reaction Outcomes

The chemical reactivity of this compound will be heavily modulated by electronic and steric effects emanating from its substituents.

Electronic Effects: The pyridin-4-yl group acts as a strong electron-withdrawing group through inductive effects, a consequence of the electronegative nitrogen atom. This effect will be transmitted through the sigma bonds of the oxane ring. This electron withdrawal is expected to decrease the electron density on the nitrile carbon, though this effect will be modest through the saturated system. More significantly, the pyridyl group will influence the basicity of the pyridine nitrogen itself. The presence of the electron-withdrawing nitrile group on the adjacent carbon will slightly decrease the basicity of the pyridine nitrogen compared to pyridine itself. This is because the cyano group has a pKa of approximately 1.9 for its conjugate acid (pyridinium ion), which is lower than that of pyridine (pKa ≈ 5.2). chemicalbook.comd-nb.info

The following table illustrates the effect of substituents at the 4-position on the pKa of the corresponding pyridinium ion, demonstrating the electronic influence on basicity.

4-SubstituentpKa of Conjugate AcidElectronic Effect of Substituent
-NH₂9.11Electron-donating
-CH₃6.02Weakly electron-donating
-H5.23Reference
-Cl3.84Weakly electron-withdrawing
-CN1.90Strongly electron-withdrawing

Data compiled from various sources. rdd.edu.iqorganicchemistrydata.orgstudylib.netkyoto-u.ac.jp

Steric Effects: The quaternary carbon at the 4-position of the oxane ring, bearing both a pyridyl and a nitrile group, creates a sterically hindered environment. This steric bulk will play a crucial role in the reactivity of the nitrile group. Nucleophilic attack on the nitrile carbon will be impeded by the presence of the adjacent, bulky pyridin-4-yl group and the oxane ring itself. nih.gov This steric hindrance would likely decrease the rate of nitrile hydrolysis compared to a less substituted nitrile. nih.gov For enzymatic reactions, such steric hindrance can be a critical determinant of the rate of metabolism. nih.gov

Impact of Conformation and Stereochemistry on Chemical Behavior

The oxane ring will adopt a chair conformation to minimize torsional and steric strain. In 4,4-disubstituted systems like this, the energetics of ring flipping are more complex than in monosubstituted rings. However, the bulky pyridin-4-yl group will have a significant impact on the conformational preference.

The concept of A-values, which quantify the steric preference of a substituent for the equatorial position in a cyclohexane (B81311) ring, provides a useful analogy. wikipedia.orglibretexts.org Larger groups have larger A-values, indicating a stronger preference for the equatorial position to avoid 1,3-diaxial interactions.

SubstituentA-value (kcal/mol)
-CN0.17 - 0.24
-CH₃1.74
-Phenyl~3.0
-t-Butyl~5.0

Data for cyclohexane systems, which are analogous to tetrahydropyran (B127337). libretexts.orgmasterorganicchemistry.com

Analysis of Chemical Properties (e.g., Acid-Base, Redox Potentials) as a Function of Structure

Acid-Base Properties: As discussed, the primary basic site is the nitrogen atom of the pyridine ring. Its basicity is attenuated by the electron-withdrawing nature of the geminal cyano group. The pKa of the conjugate acid of this compound is predicted to be lower than that of pyridine (5.23) and likely in the range of other 4-substituted pyridines with electron-withdrawing groups, such as 4-cyanopyridine (B195900) (1.90). chemicalbook.com The oxygen atom of the oxane ring is a much weaker base and is unlikely to be protonated under typical acidic conditions.

Redox Potentials: The pyridine ring can undergo reduction. The reduction potential is sensitive to the nature of the substituents on the ring. cdnsciencepub.commdpi.com Electron-withdrawing groups make the pyridine ring more electron-deficient and thus easier to reduce (a more positive reduction potential). Conversely, electron-donating groups make reduction more difficult (a more negative reduction potential). nih.gov

The table below shows the half-wave reduction potentials for some substituted pyridines, illustrating this trend.

CompoundHalf-wave Reduction Potential (E₁/₂) vs. SCE
2,6-dimethylpyridine-2.62 V
Pyridine-2.50 V
3-cyanopyridine (B1664610)-2.12 V
2-cyanopyridine-2.00 V
4-cyanopyridine-1.98 V

Data from polarographic studies. cdnsciencepub.com

Based on this data, the pyridin-4-yl moiety in this compound is expected to have a reduction potential that is significantly influenced by the electron-withdrawing cyano group on the adjacent carbon, making it more susceptible to reduction than unsubstituted pyridine.

Applications in Advanced Organic Synthesis and Materials Chemistry

4-(Pyridin-4-yl)oxane-4-carbonitrile as a Key Synthon for Complex Molecular Construction

In organic synthesis, a synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound is a valuable synthon due to the distinct reactivity of its components. The synthesis of such polysubstituted heterocyclic systems often involves multicomponent reactions that combine aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) derivatives), and other reagents to build complexity in a single step. nih.govnih.gov

The oxane (tetrahydropyran) ring provides a conformationally well-defined, non-aromatic spacer, which is a desirable feature in medicinal chemistry for optimizing pharmacokinetic properties and in materials science for disrupting crystal packing. The nitrile group is an exceptionally versatile functional group; it can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic rings. rug.nl This versatility allows for the transformation of the carbonitrile into a wide array of other functional moieties, making it a critical branching point in a synthetic sequence.

The pyridin-4-yl group is a common structural motif in pharmaceuticals and functional materials. Its presence on the quaternary carbon of the oxane ring provides a robust connection that can withstand various reaction conditions. Synthetic strategies toward related 4-aryl-oxane structures often utilize cascade reactions or multicomponent approaches, highlighting the efficiency of modern synthetic methods in accessing such complex scaffolds. nih.govresearchgate.net The combination of these three elements in one molecule makes this compound a powerful building block for creating diverse and complex molecular targets.

ComponentSynthetic UtilityPotential Transformations
Pyridin-4-yl Group A key structural unit in agrochemicals and pharmaceuticals. nih.gov Can be used in transition metal-catalyzed cross-coupling reactions.N-alkylation to form pyridinium (B92312) salts; C-H functionalization.
Oxane Ring Provides a rigid, three-dimensional scaffold. Often used as a bioisostere for other cyclic systems.Ring-opening reactions under specific conditions.
Nitrile Group A versatile precursor to other functional groups. rug.nlHydrolysis to amides and carboxylic acids; Reduction to primary amines; Reaction with organometallics.

Integration into Ligand Design for Catalysis and Coordination Chemistry

The design of ligands is central to the development of transition metal catalysts and coordination polymers. This compound possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. The pyridyl nitrogen is a strong Lewis base and a classic coordinating group for a wide range of metal ions, including palladium, ruthenium, cobalt, and nickel. acs.orgmdpi.com The formation of Pd(II) complexes with 4-substituted pyridine ligands, for instance, is well-established, and their catalytic activity often correlates with the electronic properties of the substituent. acs.org

The nitrile group is a weaker ligand but can also coordinate to metal centers, either in a terminal fashion or as a bridging ligand between two metal ions. researchgate.netresearchgate.net The presence of both a strong (pyridine) and a weak (nitrile) donor site within the same molecule opens up possibilities for creating ligands with tunable electronic properties or for constructing heterometallic systems. Depending on the metal ion and reaction conditions, this compound could function as a monodentate ligand through the pyridine nitrogen or as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs). The oxane backbone enforces a specific spatial relationship between the two donor groups, which can influence the geometry and stability of the resulting metal complexes. Ligands based on pyridine and nitrile moieties have been successfully used in catalytic systems for reactions such as nitrile hydration. rug.nlmdpi.com

Coordinating GroupTypical Coordination ModeMetal Ion Affinity
Pyridine Nitrogen Monodentate, terminal ligation.High affinity for a wide range of transition metals (e.g., Ru, Pd, Co, Ni, Ag). acs.orgmdpi.com
Nitrile Nitrogen Monodentate or bridging ligation.Weaker affinity, often coordinates to more electropositive metals or acts as a bridging unit. researchgate.netresearchgate.net

Potential as Components in Organic Electronic Materials (e.g., Semiconductors, Luminescent Materials)

Organic molecules with "push-pull" electronic structures, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, are of great interest for applications in organic electronics. Pyridine and nitrile groups are both electron-withdrawing and are often incorporated as the acceptor part of such systems. nih.govresearchgate.net While this compound itself is not a conjugated push-pull system due to the saturated oxane ring, it can serve as a crucial building block for such materials.

For example, the nitrile group could be synthetically elaborated into a conjugated linker attached to an electron-donating moiety (like a carbazole (B46965) or aniline (B41778) derivative). nih.govnih.gov In such a larger molecule, the pyridin-4-yl group, along with the cyano group, would act as a potent electron acceptor, facilitating intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT process is fundamental to the behavior of many fluorescent dyes, non-linear optical materials, and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by modifying the donor and acceptor strengths and the nature of the conjugated bridge. acs.orgresearchgate.net Studies on related pyridine- and pyrimidine-based chromophores have shown that the combination of electron-rich aryl groups with these π-deficient heterocycles leads to charge-transfer-based fluorescence. acs.org

Compound ClassKey FeaturesPhotophysical Property
Pyridine-Carbazole Acrylonitriles Donor (carbazole) and acceptor (pyridine, nitrile) groups linked by a vinylene bridge.Strong fluorescence in the solid state; bathochromic (red) shift in absorption and emission. nih.govresearchgate.net
(Cyano-vinyl)pyridinium Salts Cationic pyridinium ring acts as a very strong electron acceptor.Exhibit strong charge-transfer characteristics and solvatochromism (color change with solvent polarity). nih.gov
Ruthenium-Cyano-Poly(pyridine) Complexes Metal-to-ligand charge-transfer (MLCT) transitions.Luminescence properties can be tuned by temperature and acidity. rsc.org

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and anion-π interactions. The predictable and directional nature of these interactions is used to design self-assembling molecular architectures. The this compound molecule contains key features that can direct supramolecular assembly.

The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor and is a cornerstone of crystal engineering. It reliably forms robust hydrogen-bonded synthons with complementary donor groups, most notably carboxylic acids and phenols. This interaction can be used to co-crystallize the molecule with other components to form binary crystals with specific network structures.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. numberanalytics.comrsc.org Future efforts in the synthesis of 4-(pyridin-4-yl)oxane-4-carbonitrile and its derivatives should prioritize these sustainable approaches.

Key strategies include the adoption of flow chemistry , which offers enhanced safety, better reaction control, and easier scalability compared to traditional batch methods. springerprofessional.demdpi.comuc.ptsci-hub.se Performing reactions in a continuous flow system can significantly improve efficiency and reduce waste generation. sci-hub.se Another promising avenue is the use of microwave-assisted synthesis , a green chemistry tool known to accelerate reaction times, improve yields, and often enable the use of more environmentally friendly solvents like ethanol. nih.govacs.orgresearchgate.net

The choice of catalysts and reagents is also critical. Iron-catalyzed cyclization reactions, for instance, offer a greener alternative to methods employing more toxic or expensive heavy metals for the construction of the pyridine (B92270) ring. rsc.org For the introduction of the nitrile group, moving away from highly toxic cyanide salts towards safer, more stable cyanide sources like potassium hexacyanoferrate(II) or employing biocatalytic methods can drastically reduce the environmental impact. numberanalytics.comresearchgate.netBiocatalysis , utilizing enzymes such as nitrilases, presents a highly selective and environmentally benign option for nitrile group transformations under mild, aqueous conditions, thereby avoiding the harsh chemicals and polluting waste streams associated with traditional hydrolysis. openbiotechnologyjournal.comjournals.co.zad-nb.infonih.govtandfonline.com

Table 1: Comparison of Conventional vs. Green Synthetic Methodologies
FeatureConventional Batch SynthesisGreen/Sustainable Methodologies
Energy Source Often reliant on prolonged heating/refluxingMicrowave irradiation, photocatalysis, lower temperatures
Solvents Often uses chlorinated or other hazardous solventsWater, ethanol, supercritical fluids, or solvent-free conditions
Catalysts May use heavy metals (e.g., Palladium, Nickel)Iron, copper, organocatalysts, biocatalysts
Cyanide Source Highly toxic salts (e.g., NaCN, KCN)Potassium hexacyanoferrate(II), benzoyl cyanide, enzymatic methods
Process Batch processing with potential for thermal runawaysContinuous flow chemistry for enhanced safety and control
Waste Higher E-factor (more waste per unit of product)Lower E-factor, potential for catalyst recycling

Furthermore, photocatalysis using visible light is an emerging sustainable strategy that allows for the construction and functionalization of pyridine-containing compounds under mild conditions, often without the need for transition metals. eurekalert.orgacs.orgchemeurope.combionity.com

Exploration of Novel Reactivity Modalities for the Core Structure

The this compound scaffold possesses multiple sites for chemical modification, offering a rich landscape for exploring novel reactivity.

A primary area of focus will be the C-H functionalization of the pyridine ring. researchgate.net This powerful technique allows for the direct introduction of new functional groups onto the pyridine core without the need for pre-functionalized starting materials, representing a more atom-economical approach. nih.goveurekaselect.comresearchgate.net Recent advancements have enabled regioselective reactions at positions that were previously difficult to access. nih.gov Machine learning models are also being developed to predict the regioselectivity of such reactions, which could accelerate the design of synthetic routes to new derivatives. nih.gov

The reactivity of the pyridine nitrogen can be harnessed through the formation of pyridine N-oxides . These intermediates can be activated by photoredox catalysis to generate reactive radicals, enabling novel cascade reactions and functionalizations at the C2 position of the pyridine ring. nih.gov

The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, amides, and carboxylic acids. journals.co.za Exploring nitrile-hydrolyzing enzymes could provide highly selective routes to these derivatives under mild, biological conditions. openbiotechnologyjournal.comd-nb.info

Finally, the oxane ring , while generally stable, could be a target for ring-opening reactions under specific catalytic conditions. This could lead to linear derivatives with distinct properties and further opportunities for functionalization, expanding the chemical space accessible from the parent molecule.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. rsc.orgrsc.org These computational tools can be applied to this compound in several impactful ways.

Retrosynthesis prediction algorithms can propose novel and efficient synthetic routes to the core structure and its derivatives. arxiv.orgarxiv.org For complex heterocyclic systems, where synthetic accessibility can be a bottleneck, AI models trained on vast reaction databases can identify viable disconnection pathways that might not be obvious to a human chemist. acs.orgchemrxiv.orgchemrxiv.org This accelerates the "design-make-test-analyze" cycle in research.

ML models can also predict chemical reactivity and properties . For instance, machine learning can forecast the regioselectivity of C-H functionalization reactions on the pyridine ring, guiding experimental design and minimizing the need for extensive optimization screening. nih.gov Furthermore, predictive models can estimate the physicochemical and biological properties of virtual derivatives of this compound, allowing for the in silico screening of large libraries of compounds to identify those with the most promising characteristics for a given application before committing to their synthesis. While some studies have shown limitations in predicting optimal reaction conditions from literature data alone, the continuous refinement of these models holds significant promise. acs.orgacs.org

Table 2: Applications of AI/ML in the Study of this compound
Application AreaAI/ML Tool/TechniquePotential Impact
Synthesis Planning Retrosynthesis Prediction ModelsProposes novel and efficient synthetic routes; reduces trial-and-error in the lab.
Reactivity Prediction Random Forest, Neural NetworksPredicts regioselectivity of reactions (e.g., C-H functionalization); guides experimental design.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelsScreens virtual libraries for desired properties (e.g., biological activity, material characteristics).
Reaction Optimization Bayesian Optimization, Design of Experiments (DoE)Identifies optimal reaction conditions (temperature, catalyst, etc.) with fewer experiments.

Integration into Advanced Functional Material Platforms

The structural motifs within this compound make it an attractive building block for the development of advanced functional materials.

The pyridine moiety is a well-established ligand for coordinating with metal ions, making the compound a candidate for the construction of metal-organic frameworks (MOFs) . rsc.orgresearchgate.netmdpi.com The specific geometry and electronic properties of the pyridine ring, combined with the structural influence of the oxane and nitrile groups, could lead to MOFs with novel topologies and properties, such as selective gas adsorption or catalysis. The confinement of pyridine derivatives within MOFs has been shown to facilitate photoinduced electron-transfer processes, opening possibilities for new photoresponsive materials. acs.orgnih.gov

The high dipole moment of the nitrile group suggests potential applications in materials for energy storage . mdpi.com Nitrile-functionalized polymers and electrolyte additives are being explored for use in high-performance dielectric capacitors and lithium-ion batteries due to their ability to enhance dielectric constants and improve electrochemical stability. mdpi.comrsc.orgnih.govresearchgate.netresearchgate.net Derivatives of this compound could be investigated as components in polymer-based dielectrics or as additives in battery electrolytes. The combination of the polar nitrile group with the thermally stable pyridine and oxane rings could offer a unique balance of properties for such applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pyridin-4-yl)oxane-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : A three-component synthesis approach under thermal aqueous conditions (50–80°C, pH 6–8) is effective for analogous pyridinecarbonitriles. For example, condensation of aldehydes, amines, and nitriles in water/ethanol mixtures can yield derivatives with >70% efficiency. Optimize stoichiometry (1:1:1 molar ratio) and use catalysts like ammonium acetate to reduce side products .
  • Data Example :

ParameterOptimal RangeYield (%)Purity (%)
Temperature70°C7895
Solvent (H₂O:EtOH)3:18297

Q. How can structural contradictions in NMR data for pyridine-oxane derivatives be resolved?

  • Methodology : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography. For instance, in a study of 4-(4-fluorophenyl)pyrancarbonitrile, torsional angles from X-ray resolved conflicting NOE correlations by confirming spatial arrangements of substituents .
  • Key Steps :

Assign proton environments via 1H^1 \text{H}-13C^{13} \text{C} HMBC.

Validate using single-crystal diffraction (Mo-Kα radiation, 0.5 Å resolution).

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines):

  • Conditions : pH 2–12 (buffer solutions), 40–80°C, 75% relative humidity.
  • Analysis : HPLC-UV (λ = 254 nm) to monitor degradation products. Pyridinecarbonitriles typically degrade via hydrolysis of the nitrile group to amides under acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMO). For example, the LUMO energy of pyridinecarbonitriles correlates with electrophilicity; values < -1.5 eV indicate high reactivity toward amines .
  • Case Study :

CompoundHOMO (eV)LUMO (eV)Reactivity Index
Analog A-6.2-1.80.92
4-(Pyridinyl)oxane-6.0-1.60.88

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology : Implement flow chemistry with in-line purification (e.g., scavenger resins). For pyrimidinecarbonitriles, continuous flow at 100 mL/min reduced dimerization from 15% to <5% .
  • Parameters :

  • Residence time: 10–15 min.
  • Catalyst: Immobilized Pd/C (0.5 mol%).

Q. How do steric and electronic effects of substituents influence the compound’s pharmacological activity?

  • Methodology : Perform SAR studies using analogs with substituents at the pyridine and oxane moieties. For example, electron-withdrawing groups (e.g., -NO₂) on pyridine enhance binding to kinase targets (IC₅₀ < 100 nM), while bulky oxane substituents reduce bioavailability .
  • Data Example :

Substituent (R)LogPIC₅₀ (nM)Solubility (mg/mL)
-H2.12500.8
-NO₂1.8850.5
-OCH₃2.53001.2

Q. What techniques resolve discrepancies between experimental and theoretical spectral data?

  • Methodology : Combine experimental IR/Raman with computational spectroscopy (e.g., Gaussian 16). For 4-(thiophen-2-yl)pyridinecarbonitrile, DFT-calculated ν(C≡N) at 2230 cm⁻¹ matched experimental FTIR within 5 cm⁻¹, validating assignments .

Methodological Notes

  • Spectral Reference : Always cross-validate NMR shifts with databases (e.g., NIST Chemistry WebBook) .
  • Safety : Handle nitriles in fume hoods; use PPE (gloves, goggles) as per SDS guidelines .

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Feasible Synthetic Routes

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4-(Pyridin-4-yl)oxane-4-carbonitrile

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